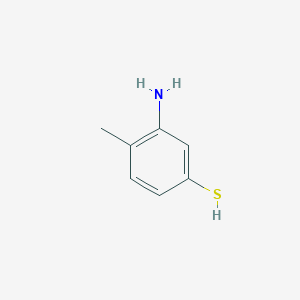

3-Amino-4-methylbenzene-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

3-amino-4-methylbenzenethiol |

InChI |

InChI=1S/C7H9NS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 |

InChI Key |

MHVFYVDFLIIKEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Methylbenzene 1 Thiol

Thiol Group Reactivity

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and its ability to undergo redox reactions.

Oxidation Reactions and Disulfide Formation

The thiol group of 3-Amino-4-methylbenzene-1-thiol is susceptible to oxidation. A common and pivotal reaction is its oxidation to form a disulfide, specifically 1,2-bis(5-amino-2-methylphenyl) disulfide. This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. The oxidation can proceed through either a one-electron or two-electron pathway, depending on the nature of the oxidizing agent used.

This transformation is analogous to the oxidation observed in related aminothiophenols, such as 2-Amino-5-methylbenzenethiol, which also readily forms disulfides. The presence of the electron-donating amino and methyl groups on the aromatic ring can influence the redox potential of the thiol group. A variety of oxidizing agents can effect this transformation.

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Formula | Typical Conditions |

|---|---|---|

| Oxygen | O₂ | Air, often with a metal catalyst |

| Hydrogen Peroxide | H₂O₂ | Aqueous solution |

| Iodine | I₂ | In a solvent like ethanol (B145695) |

| Dimethyl sulfoxide | (CH₃)₂SO | Often at elevated temperatures |

Reduction of Disulfides to Thiols

The disulfide bond in 1,2-bis(5-amino-2-methylphenyl) disulfide can be cleaved through a reduction reaction to regenerate two molecules of this compound. This process is the reverse of the oxidation described previously and is fundamental in sulfur chemistry. The reduction typically involves the use of a reducing agent that can provide hydrogen equivalents to break the S-S bond and reform the S-H bonds. Common reagents for this purpose include borohydrides and phosphines.

Nucleophilic Substitution Reactions Mediated by the Thiol Group

The thiol group is an excellent nucleophile, especially in its deprotonated thiolate form (-S⁻). This high nucleophilicity allows it to participate in a variety of substitution and addition reactions. One of the most significant of these is the conjugate addition (or Michael addition) to activated α,β-unsaturated systems. bham.ac.ukresearchgate.net

In such a reaction, the thiol group of this compound would add across the double or triple bond of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. This reaction is highly efficient for forming carbon-sulfur bonds and is a cornerstone of "Click" chemistry due to its reliability and mild reaction conditions. bham.ac.ukresearchgate.net The reaction is typically base-catalyzed to facilitate the formation of the more nucleophilic thiolate anion.

Amino Group Reactivity

The primary aromatic amine (-NH₂) group profoundly influences the molecule's reactivity, both at the nitrogen atom itself and on the aromatic ring.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is "activated" towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the amino, methyl, and thiol substituents. The directing effects of these groups determine the position of substitution for incoming electrophiles.

Amino Group (-NH₂): A powerful activating group, directing incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): An activating group, also directing ortho and para. libretexts.orgchemguide.co.uk

Thiol Group (-SH): A moderately activating group that directs ortho and para.

In this compound, the positions ortho to the powerful amino group are C2 and C6. The position para to the amino group is C6, which is already occupied by the thiol group. The positions ortho to the methyl group are C3 (occupied) and C5. The position para to the methyl group is C1 (occupied). Therefore, electrophilic attack is strongly favored at the C2 and C6 positions, which are ortho to the amino group and meta to the thiol and methyl groups. The C5 position is also activated (ortho to the methyl group and meta to the amino group), but to a lesser extent. Steric hindrance may influence the ratio of substitution products.

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-amino-4-methylbenzene-1-thiol |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-amino-4-methylbenzene-1-thiol |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2-methyl-6-sulfobenzene-1-thiol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-amino-4-methylbenzene-1-thiol |

Note: Friedel-Crafts reactions can be complicated by the Lewis acid catalyst coordinating with the basic amino group, often requiring protection of the amine.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.com This intermediate is typically unstable and readily undergoes dehydration (loss of a water molecule) to yield a stable C=N double bond, forming a product known as a Schiff base or imine. mdpi.com

This reaction is a common method for synthesizing imines and is often catalyzed by a trace amount of acid. The formation of a Schiff base from this compound and an aldehyde like benzaldehyde (B42025) would result in the formation of N-(phenylmethylene)-3-amino-4-methylbenzene-1-thiol.

Interplay and Synergy Between Thiol and Amino Functionalities

The unique arrangement of a nucleophilic amino group and a reactive thiol group ortho to each other on the benzene ring of this compound gives rise to a synergistic interplay that facilitates specific chemical transformations. This proximity allows for intramolecular reactions that are not possible with isomers where the functional groups are more distant. The electron-donating nature of both the amino and methyl groups can also influence the reactivity of the aromatic ring and the thiol group.

The ortho-positioning of the amino and thiol groups in this compound makes it a prime precursor for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. The most prominent example is the synthesis of benzothiazoles.

In a typical pathway, the compound can undergo oxidative cyclization to form a 5-methylbenzothiazole (B1590879) derivative. This process involves the reaction of the amino and thiol groups with a suitable reagent, leading to the closure of a five-membered thiazole (B1198619) ring fused to the benzene ring. For instance, reaction with a one-carbon electrophile, such as a carboxylic acid derivative or cyanogen (B1215507) halide, can lead to the formation of 2-substituted-5-methylbenzothiazoles. The initial step often involves the acylation or reaction at the more nucleophilic amino group, followed by an intramolecular condensation and cyclization involving the thiol, which attacks the newly formed electrophilic center, eliminating water or another small molecule to yield the stable heterocyclic aromatic product. This type of cyclization is a fundamental method for constructing the benzothiazole (B30560) core, a scaffold present in many industrially significant molecules.

Radical Reactions Involving the Thiol Group

The thiol group (-SH) of this compound is susceptible to radical reactions due to the relatively low bond dissociation energy of the S-H bond, which is approximately 87 kcal/mol. nih.gov This allows for the ready formation of a thiyl radical (R-S•) intermediate, which is central to a variety of synthetic transformations.

The thiol-ene reaction is a powerful and efficient "click chemistry" process that involves the addition of a thiol across a carbon-carbon double bond (an ene or alkene). wikipedia.orgrsc.org First reported in 1905, this reaction has gained prominence for its high yields, stereoselectivity, and rapid rates under mild conditions. wikipedia.org The reaction typically proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.org This transformation is highly versatile and can be initiated through various mechanisms, including free-radical pathways and nucleophile-catalyzed Michael additions. taylorandfrancis.com

The free-radical thiol-ene reaction proceeds through a classic chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgalfa-chemistry.com

Initiation: The process begins with the generation of a thiyl radical from the thiol. This can be achieved through thermal or photochemical cleavage of a radical initiator (like AIBN or benzophenone) or by direct UV irradiation, which causes homolytic cleavage of the S-H bond. nih.govnih.gov The initiator abstracts a hydrogen atom from the thiol (R-SH) to form the key thiyl radical (R-S•). nih.gov

Propagation: This is a two-step cycle. First, the newly formed thiyl radical adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. nih.govwikipedia.org In the second step, this carbon-centered radical abstracts a hydrogen atom from another thiol molecule. nih.govnih.gov This hydrogen transfer step forms the final thioether product and regenerates a thiyl radical, which can then participate in another propagation cycle. nih.govwikipedia.org

Termination: The chain reaction ceases when two radicals combine. This can involve the coupling of two thiyl radicals to form a disulfide, two carbon-centered radicals, or a thiyl radical and a carbon-centered radical.

This mechanism is advantageous because it can be initiated by light or heat and proceeds rapidly under ambient conditions, often with high functional group tolerance. wikipedia.orgnih.gov

A modern and milder approach to initiating the radical thiol-ene reaction is through visible-light photoredox catalysis. mdpi.comnih.gov This method avoids the need for high-energy UV light or thermal initiators. nih.gov The process typically employs a photocatalyst, such as a ruthenium or iridium polypyridyl complex, that absorbs visible light. nih.govorganic-chemistry.org

The general mechanism is as follows:

The photocatalyst absorbs visible light, promoting it to an excited state. organic-chemistry.org

The excited-state photocatalyst is a potent single-electron oxidant (or reductant). In the case of thiol-ene reactions, it is reductively quenched by the thiol. The thiol donates an electron to the excited catalyst, undergoing oxidation to a thiyl radical and a proton. nih.govorganic-chemistry.org

This photochemically generated thiyl radical then initiates the propagation cycle of the thiol-ene reaction as described in the free-radical mechanism. nih.govorganic-chemistry.org

The reduced photocatalyst is regenerated in a final step, often by reacting with an oxidant present in the system (like oxygen), allowing it to re-enter the catalytic cycle. nih.gov

Studies have shown that catalysts like Ru(bpz)₃(PF₆)₂ are highly effective, enabling anti-Markovnikov hydrothiolation of olefins with excellent yields (73–99%) under irradiation from blue LEDs. organic-chemistry.org This technique is noted for its compatibility with sensitive functional groups and its applicability in complex molecular settings, including the modification of biomolecules. organic-chemistry.orgscience.gov

Beyond radical pathways, the thiol-ene reaction can also proceed via a nucleophilic mechanism, specifically a Michael addition, which is often catalyzed by bases or nucleophiles. wikipedia.orgtaylorandfrancis.com This pathway is particularly effective when the alkene is electron-deficient, such as in acrylates or maleimides.

Amine Catalysts: Tertiary and primary amines, such as triethylamine (B128534) (TEA), are effective base catalysts. researchgate.netrsc.org The amine deprotonates the thiol to form a thiolate anion. alfa-chemistry.com This highly nucleophilic thiolate then attacks the electron-poor alkene in a conjugate addition, forming a carbanion intermediate. alfa-chemistry.com This intermediate is subsequently protonated, often by the triethylammonium (B8662869) cation formed in the first step, to yield the final thioether product and regenerate the amine catalyst. alfa-chemistry.com While efficient, amine-catalyzed reactions may require several hours to achieve high conversion. rsc.orgresearchgate.net

Phosphine (B1218219) Catalysts: Phosphines, such as dimethylphenylphosphine (B1211355) (DMPP) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly potent nucleophilic catalysts for the thiol-ene Michael addition. researchgate.netrsc.org They are generally more reactive than amines. researchgate.net The mechanism involves the nucleophilic phosphine adding to the electron-deficient alkene, creating a zwitterionic intermediate. This intermediate then facilitates the addition of the thiol. Phosphine catalysts like DMPP can drive the reaction to completion in just a few minutes under optimal conditions. rsc.orgresearchgate.net TCEP is particularly useful as it is an efficient catalyst for these reactions in aqueous media, provided the pH is above 8.0. rsc.org

Table of Reaction Conditions for Thiol-Ene Addition

| Reaction Type | Initiation / Catalyst | Typical Conditions | Key Features |

|---|---|---|---|

| Free-Radical | UV Light or Thermal Initiators (e.g., AIBN) | Ambient or elevated temperature, organic solvents | Anti-Markovnikov selectivity; chain-growth mechanism. wikipedia.orgnih.gov |

| Photoredox-Catalyzed | Visible Light + Photocatalyst (e.g., Ru(bpz)₃²⁺) | Room temperature, blue LED irradiation | Mild conditions; high functional group tolerance; anti-Markovnikov. nih.govorganic-chemistry.org |

| Amine-Catalyzed Michael Addition | Base Catalyst (e.g., Triethylamine) | Room temperature, polar solvents | Requires electron-deficient alkenes; slower than phosphine catalysis. alfa-chemistry.comrsc.org |

| Phosphine-Catalyzed Michael Addition | Nucleophilic Catalyst (e.g., DMPP, TCEP) | Room temperature, organic or aqueous media (TCEP) | Very rapid reaction; highly efficient for electron-deficient alkenes. researchgate.netrsc.org |

Thiol-Ene Reactions

Regioselectivity and Anti-Markovnikov Addition Outcomes

The anti-Markovnikov hydrothiolation of unsaturated compounds, such as styrenes, with thiols like this compound is a powerful method for carbon-sulfur bond formation. nih.govresearchgate.netacs.org The regioselectivity of this addition is crucial, and various catalytic systems have been developed to control the outcome. nih.govacs.org

Table 1: Regioselectivity in Thiol-Ene Reactions

| Reactants | Catalyst/Conditions | Product | Regioselectivity |

|---|---|---|---|

| Styrene and 4-methoxy thiophenol | Formic acid, room temperature | Anti-Markovnikov thioether | Exclusive |

| Styrenes with electron-donating groups and various thiols | Formic acid, room temperature | Anti-Markovnikov thioether | Good to excellent |

| Styrenes with electron-withdrawing groups and various thiols | Formic acid, room temperature | Anti-Markovnikov thioether | Good to excellent |

Thiol-Yne Couplings

The thiol-yne coupling reaction, another prominent click reaction, involves the addition of a thiol to an alkyne. nih.govwikipedia.org This reaction can proceed via a radical or nucleophilic mechanism and can lead to either mono- or bis-adducts. nih.govcapes.gov.brresearchgate.net The reaction conditions, including temperature, solvent, and the ratio of reactants, play a critical role in determining the product distribution. nih.gov

The radical-mediated thiol-yne reaction is particularly noteworthy for its efficiency and metal-free nature, making it suitable for applications in materials science and bioconjugation. researchgate.net The reaction of this compound with alkynes can be initiated by radical initiators or UV irradiation, proceeding through a thiyl radical intermediate. wikipedia.orgresearchgate.net This process typically results in the formation of a vinyl sulfide (B99878), which can potentially undergo a subsequent thiol-ene reaction if excess thiol is present, leading to a double addition product. researchgate.net

Aromatic alkynes, in comparison to aliphatic ones, tend to undergo radical hydrothiolation more readily and exhibit a higher propensity for mono-addition. nih.gov This observation is relevant when considering the reaction of this compound with various alkyne substrates. The thiol-yne reaction has been successfully employed in the synthesis of complex molecules, including stapled peptides and proteins. nih.gov

Advanced Carbon-Sulfur Bond Forming Reactions

Photocatalytic C-S Cross-Coupling Methods

Visible-light-promoted C-S cross-coupling reactions have emerged as a mild and efficient method for the synthesis of aryl thioethers. nih.govnih.gov These reactions can proceed without the need for transition metal catalysts or photoredox catalysts, offering a greener alternative to traditional methods. nih.gov The reaction between an aryl halide and a thiol, such as this compound, can be initiated by visible light, leading to the formation of a C-S bond. nih.gov The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the thiolate anion and the aryl halide. nih.gov Upon absorption of visible light, intermolecular charge transfer occurs, generating a thiyl radical and an aryl radical, which then couple to form the desired aryl thioether. nih.gov This method exhibits broad substrate scope and functional group tolerance. nih.govnih.gov

Selective Difluoromethylation of Aryl Thiols

The introduction of a difluoromethyl group into organic molecules can significantly alter their biological and chemical properties. rsc.org The selective difluoromethylation of aryl thiols, including this compound, represents a valuable transformation in medicinal chemistry and materials science. researchgate.net While various methods for difluoromethylation exist, including nucleophilic, electrophilic, and radical approaches, the development of mild and selective protocols remains an active area of research. rsc.orgresearchgate.net

Recent advancements have led to metal-free methods for the difluoromethylation of aryl thiols. researchgate.net Additionally, hypervalent iodine(III) reagents have been developed for the electrophilic (phenylsulfonyl)difluoromethylation of S-nucleophiles under mild conditions. Copper-mediated difluoromethylation of aryl iodides using TMSCF2H has also been reported as a one-step protocol at room temperature. acs.org

Advanced Spectroscopic and Analytical Characterization of 3 Amino 4 Methylbenzene 1 Thiol and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For 3-Amino-4-methylbenzene-1-thiol, the molecular formula is C₇H₉NS, yielding a precise molecular weight of approximately 139.05 g/mol . nih.gov

In a mass spectrometer, the molecule is first ionized to form a molecular ion ([M]⁺), which in this case would be [C₇H₉NS]⁺ with an m/z of ~139. The stability of this molecular ion is influenced by the aromatic ring. However, being energetically unstable, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral pieces. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

For this compound, the fragmentation is guided by the functional groups present: the amino (-NH₂), methyl (-CH₃), and thiol (-SH) groups attached to the benzene (B151609) ring. Common fragmentation pathways for similar aromatic compounds include:

Loss of a hydrogen radical (H•): Leading to an [M-1]⁺ peak.

Loss of the thiol group: Cleavage of the C-S bond can result in the loss of an SH radical, producing a significant fragment.

Loss of the methyl group: Fission of the C-C bond between the ring and the methyl group would lead to an [M-15]⁺ peak corresponding to the loss of a CH₃ radical. docbrown.info

Ring fragmentation: The stable aromatic ring can also break apart, though this typically results in lower intensity peaks at smaller m/z values. For instance, the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is a very common and stable fragment in the mass spectra of toluene (B28343) derivatives and would be an expected fragment here. docbrown.info

The presence of a nitrogen atom means the molecular ion will have an odd nominal molecular weight, consistent with the Nitrogen Rule. miamioh.edu The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (approx.) | Neutral Loss | Formula of Lost Fragment |

| [C₇H₉NS]⁺ | 139 | - | - |

| [C₇H₈NS]⁺ | 138 | H | H |

| [C₆H₆NS]⁺ | 124 | CH₃ | CH₃ |

| [C₇H₈N]⁺ | 106 | SH | SH |

| [C₇H₇]⁺ | 91 | H₂NS | H₂NS |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides experimental verification of the compound's empirical formula. For a pure sample of this compound (C₇H₉NS), the theoretical elemental composition can be calculated based on its atomic weights.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are collected and quantified. From the masses of these products, the original percentages of each element in the sample are determined.

Comparing the experimentally measured percentages with the calculated theoretical values is a critical step in confirming the purity and identity of a synthesized compound. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 60.39% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 6.51% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.07% |

| Sulfur | S | 32.07 | 1 | 32.07 | 23.03% |

| Total | 139.24 | 100.00% |

X-ray Crystallography for Precise Solid-State Structural Elucidation

It is expected that this compound would also crystallize in a similar system. The analysis would reveal the planarity of the benzene ring and the precise spatial orientation of the amino, methyl, and thiol substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and thiol groups, which dictate the packing of the molecules in the crystal lattice.

Table 3: Example X-ray Crystallographic Data for the Analogous 4-Methylbenzenethiol

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 7.742 | nih.gov |

| b (Å) | 7.223 | nih.gov |

| c (Å) | 5.956 | nih.gov |

| β (°) | 92.953 | nih.gov |

| Z | 2 | nih.gov |

Electrochemical Characterization Techniques

Electrochemical techniques are vital for studying the redox properties of molecules, particularly those like this compound that can be readily oxidized. These methods are often used to study the behavior of the molecule when assembled as a monolayer on an electrode surface.

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential, providing information about the oxidation and reduction processes of the analyte.

For aminothiophenol derivatives, CV typically reveals an irreversible oxidation peak. xmu.edu.cn This oxidation is understood to involve the amino group, which is oxidized to a cation radical. xmu.edu.cn This reactive intermediate can then undergo further reactions, such as coupling with another molecule of the aminothiophenol, leading to dimerization or polymerization on the electrode surface. xmu.edu.cn The thiol group allows the molecule to form a self-assembled monolayer (SAM) on a gold electrode, facilitating the study of its electrochemical behavior in a well-defined orientation. The potential of the oxidation peak and the scan rate dependence of the peak current provide insights into the reaction mechanism and kinetics. xmu.edu.cnmdpi.com

Chronoamperometry involves stepping the potential of the working electrode from a value where no reaction occurs to a potential where the electrochemical reaction is diffusion-controlled, and measuring the resulting current as a function of time. pineresearch.comyoutube.com The current response, described by the Cottrell equation, shows an initial spike due to capacitive current and the high initial concentration of the reactant at the electrode surface, followed by a decay over time as the reactant is depleted. youtube.comyoutube.com

This technique can be used to determine the diffusion coefficient of the species in solution or to quantify the surface coverage of an adsorbed species like a this compound SAM. By analyzing the current-time transient, one can study the kinetics of processes occurring at the electrode surface. pineresearch.com

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique for characterizing the properties of electrode-electrolyte interfaces. researchgate.net It works by applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. The impedance data is often represented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). sci-hub.se

When this compound forms a SAM on an electrode, EIS can be used to characterize the integrity, packing, and insulating properties of the monolayer. mdpi.com The SAM acts as a barrier to electron transfer for a redox probe in the solution (e.g., [Fe(CN)₆]³⁻/⁴⁻). A well-packed monolayer will show a large charge-transfer resistance (Rct) in the Nyquist plot, appearing as a large semicircle. researchgate.net Defects or pinholes in the monolayer lead to a decrease in Rct. The double-layer capacitance (Cdl) of the interface also provides information about the thickness and dielectric properties of the monolayer. sci-hub.se

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (e.g., in metal complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying metal complexes where the metal ion is paramagnetic (e.g., Cu(II), Mn(II), Fe(III)). For a ligand such as this compound, which can coordinate to metal ions through its amino and thiol groups, ESR spectroscopy would be instrumental in characterizing any resulting paramagnetic complexes.

The analysis of the ESR spectrum would provide key parameters, such as the g-factor and hyperfine coupling constants. These parameters offer deep insights into the electronic structure, the geometry of the coordination sphere around the metal ion, and the nature of the metal-ligand bonding. For instance, the g-tensor values can help determine the symmetry of the ligand field and the degree of covalency in the metal-ligand bonds. However, no specific ESR spectra or related data for metal complexes of this compound have been reported.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of a compound and for elucidating its decomposition pathway.

When applied to this compound or its derivatives (such as metal complexes or polymers), TGA would reveal the temperatures at which significant mass loss occurs. A typical TGA thermogram would show one or more decomposition steps. For a metal complex, these steps could correspond to the loss of coordinated water molecules, the decomposition of the organic ligand, and the final formation of a stable metal oxide residue. Analysis of the mass loss at each stage allows for the quantitative determination of the composition of the original material. Research on analogous Schiff base and aminothiol (B82208) metal complexes often shows multi-step decomposition profiles, but specific TGA curves and decomposition data for this compound are not documented.

Microscopic and Surface Analysis

Microscopic and surface analysis techniques are essential for understanding the morphology and elemental composition of a material at the micro and nano-scale.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. This technique is invaluable for studying the surface features, shape, and size distribution of solid materials. For derivatives of this compound, such as a polymer film or crystalline powder, SEM would provide visual evidence of its surface morphology. For example, it could reveal whether a polymer film is smooth and uniform or porous and aggregated. In the case of crystalline materials, SEM can image the crystal habit and size. Without experimental work on this specific compound, no SEM micrographs are available to be presented.

Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Often coupled with SEM, Energy-Dispersive X-ray (EDX) spectroscopy is an analytical technique used for the elemental analysis of a sample. wikipedia.org When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in the sample. wikipedia.org

For a derivative of this compound, such as a metal complex or a surface coating, EDX analysis would confirm the presence of expected elements (carbon, nitrogen, sulfur, and the specific metal) and could provide their relative abundance. wikipedia.org Elemental mapping with EDX can also show the spatial distribution of these elements across the sample's surface. As with the other techniques, specific EDX spectra and elemental composition data for derivatives of this compound are absent from the current body of scientific literature.

Computational Chemistry and Theoretical Studies on 3 Amino 4 Methylbenzene 1 Thiol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to predict a wide array of molecular properties. For 3-Amino-4-methylbenzene-1-thiol, DFT calculations, often using functionals like B3LYP, provide a detailed understanding of its fundamental nature.

Geometry Optimization and Molecular Structure Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, theoretical calculations are used to predict bond lengths and bond angles. These optimized parameters can then be compared with experimental data if available.

Studies on similar aromatic thiols have shown that the bond lengths and angles are influenced by the positions of the amino and thiol groups on the benzene (B151609) ring. ajol.info For instance, the C-S bond length is typically the longest, while the N-H bonds are the shortest. ajol.info The bond angles within the benzene ring can also exhibit slight distortions from the ideal 120 degrees due to the electronic effects of the substituents. ajol.info

Table 1: Selected Predicted Bond Lengths and Angles for an Aminothiophenol Isomer (as a reference)

| Parameter | Value |

| C-S Bond Length | ~1.78 Å |

| C-N Bond Length | ~1.39 Å |

| N-H Bond Length | ~1.01 Å |

| C-S-H Bond Angle | ~97° |

| C-C-N Bond Angle | Varies |

| Note: This data is illustrative and based on general findings for aminothiophenol isomers. ajol.info Specific values for this compound would require dedicated calculations. |

Electronic Structure: HOMO-LUMO Energies and Frontier Molecular Orbitals

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

In molecules like this compound, the HOMO is typically delocalized over the benzene ring and the electron-donating amino and thiol groups. mdpi.com The LUMO is also usually distributed across the aromatic ring. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. mdpi.com Computational methods can precisely calculate these orbital energies and visualize their spatial distribution. researchgate.netnih.gov

Prediction of Vibrational Frequencies and Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. ajol.info By comparing the calculated vibrational spectra with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the observed peaks. ajol.infovscht.cz

For this compound, characteristic vibrational frequencies would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹. ajol.info

S-H stretching: Usually appears around 2500-2600 cm⁻¹. ajol.info

C-H stretching (aromatic): Found above 3000 cm⁻¹. vscht.cz

C-C stretching (aromatic ring): Occurs in the 1400-1600 cm⁻¹ region. vscht.cz

C-N and C-S stretching: These will also have characteristic frequencies.

DFT calculations, often in conjunction with a scaling factor, can provide vibrational frequencies that are in good agreement with experimental data. ajol.info

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govliverpool.ac.uk By calculating the magnetic shielding around each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of newly synthesized compounds. asianpubs.orgnih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the thiol proton, and the methyl protons. chemicalbook.comchemicalbook.com The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, methyl, and thiol substituents. ucl.ac.ukorganicchemistrydata.org

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 |

| Amino-H | 3.0 - 5.0 |

| Thiol-H | 3.0 - 4.0 |

| Methyl-H | 2.0 - 2.5 |

| Note: These are general ranges and the actual predicted values can be calculated with high accuracy using appropriate computational models. |

Electronic Spectra Calculations (e.g., CIS method)

To understand the electronic transitions and the UV-Visible absorption properties of a molecule, computational methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) are employed. ajol.infoasianpubs.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For an aromatic compound like this compound, electronic transitions are expected to occur from the π orbitals of the benzene ring to higher energy π* orbitals. The presence of the amino, methyl, and thiol groups will influence the energy of these transitions and thus the position of the absorption bands in the UV-Vis spectrum.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule. rsc.orgresearchgate.net It provides a detailed picture of charge distribution, hybridization, and delocalization effects (hyperconjugation). researchgate.netresearchgate.netpnrjournal.com

In this compound, NBO analysis can quantify the electron-donating effects of the amino and thiol groups through the delocalization of their lone pair electrons into the antibonding orbitals of the benzene ring. This analysis helps in understanding the stabilization of the molecule and the nature of the chemical bonds. rsc.org The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. researchgate.net

Solvation Effects Modeling (e.g., C-PCM Model)

The study of chemical processes in solution is crucial for understanding real-world applications. Solvation models in computational chemistry are designed to account for the influence of a solvent on the properties and reactivity of a solute molecule. The Conductor-like Polarizable Continuum Model (C-PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and provides valuable insights into how the solvent environment affects the electronic structure and geometry of this compound.

In a typical C-PCM study, the molecule is placed in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This interaction is solved self-consistently, leading to a more accurate description of the molecule's properties in solution compared to gas-phase calculations.

Illustrative Data Table for C-PCM Calculations:

The following table demonstrates the kind of data that would be generated from C-PCM calculations on this compound in different solvents. The values are hypothetical and for illustrative purposes only.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Water | 78.39 | 5.8 | -5.1 | -0.9 |

| Ethanol (B145695) | 24.55 | 5.2 | -5.3 | -0.7 |

| Toluene (B28343) | 2.38 | 4.5 | -5.5 | -0.5 |

This data would allow for the analysis of how solvent polarity influences the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

High-Level Ab Initio Calculations (e.g., DLPNO-CCSD(T))

For highly accurate energy and property calculations, high-level ab initio methods are employed. The Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method is a powerful technique that provides results approaching the "gold standard" of quantum chemistry, CCSD(T), but with significantly reduced computational cost, making it applicable to larger molecules like this compound.

This method excels at accurately describing electron correlation, which is essential for obtaining reliable predictions of reaction energies, activation barriers, and non-covalent interactions. A DLPNO-CCSD(T) calculation would provide a very precise value for the absolute energy of the molecule, which can be used as a benchmark for less computationally expensive methods like Density Functional Theory (DFT).

Illustrative Data Table for DLPNO-CCSD(T) Calculations:

This table illustrates the type of energetic data that a DLPNO-CCSD(T) calculation would provide. The values are hypothetical.

| Property | Energy (Hartree) |

| Ground State Energy | -652.123456 |

| Proton Affinity at Nitrogen | -225.5 kcal/mol |

| Thiol Deprotonation Energy | 330.2 kcal/mol |

Such high-accuracy data is invaluable for constructing precise potential energy surfaces and for understanding the intrinsic reactivity of the molecule.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Understanding the pathways of chemical reactions is fundamental to controlling and optimizing chemical synthesis. Advanced computational modeling, typically using DFT, can be used to map out the potential energy surface of a reaction involving this compound. This involves locating and characterizing the geometries and energies of reactants, products, transition states, and any intermediates.

For example, one could investigate the mechanism of its oxidation to the corresponding disulfide or its participation in a nucleophilic aromatic substitution. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Illustrative Data Table for a Hypothetical Reaction Mechanism Study:

This table shows hypothetical energy values for a reaction, which would be used to construct a reaction profile diagram.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +20.1 |

| Products | -12.4 |

These findings are critical for predicting reaction outcomes and for the rational design of new synthetic routes.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, methods like DFT can be used to calculate:

Vibrational Frequencies: These can be compared with experimental infrared (IR) and Raman spectra to assign vibrational modes to specific molecular motions.

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can assist in the interpretation of experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's color and photophysical properties.

Furthermore, a range of reactivity descriptors can be calculated to understand the molecule's chemical behavior. These are often derived from the energies of the frontier molecular orbitals.

Illustrative Data Table for Predicted Spectroscopic and Reactivity Data:

This table provides an example of the types of data that would be generated in such a study. The values are for illustrative purposes.

| Parameter | Predicted Value |

| Strongest IR Absorption (cm⁻¹) | 3450 (N-H stretch) |

| ¹³C NMR Shift (aromatic C-S) (ppm) | 128.5 |

| λmax (UV-Vis) (nm) | 295 |

| Ionization Potential (eV) | 7.8 |

| Electron Affinity (eV) | 0.3 |

| Global Hardness (η) | 3.75 |

These predicted parameters provide a theoretical fingerprint of the molecule and offer a quantitative measure of its reactivity, guiding its potential applications.

Applications of 3 Amino 4 Methylbenzene 1 Thiol in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Organic Molecule Synthesis

The dual functionality of 3-Amino-4-methylbenzene-1-thiol makes it a valuable building block in synthetic organic chemistry. The presence of both a nucleophilic thiol group and a versatile amino group on the same aromatic scaffold allows for selective and sequential reactions. Organosulfur compounds of the form R-SH are known as thiols, and they are the sulfur analogs of alcohols. wikipedia.org

The thiol group is a soft nucleophile that can readily participate in reactions such as thiol-ene and thiol-yne "click" chemistry, Michael additions, and the formation of thioethers and disulfides. wikipedia.orgwikipedia.org The amino group, characteristic of anilines, can undergo a wide array of transformations, including diazotization, acylation, alkylation, and the formation of imines and amides. This orthogonality allows chemists to utilize one group while leaving the other intact for subsequent transformations, enabling the synthesis of complex heterocyclic systems and other elaborate molecular architectures. For instance, synthetic routes to β/γ-thiol amino acids have been developed to study their impact on peptide ligation. nih.gov

While specific, large-scale syntheses using this compound as a starting material are not extensively documented in broad literature, its structure is analogous to other aminothiols used in the synthesis of biologically active compounds and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-amino-4-methylbenzenethiol nih.gov |

| Molecular Formula | C₇H₉NS nih.gov |

| Molecular Weight | 139.22 g/mol nih.gov |

| InChIKey | MHVFYVDFLIIKEH-UHFFFAOYSA-N nih.gov |

Catalytic Roles in Chemical Transformations

The functional groups of this compound suggest potential, though not widely documented, roles in catalysis. The thiol group can coordinate to metal centers, making it a candidate ligand for transition metal catalysts. Similarly, the amino group can act as a binding site. This dual-coordination capability could be exploited in the design of pincer-type ligands or other complexing agents that stabilize catalytic species.

Furthermore, the thiol group itself can participate in organocatalysis, particularly in reactions involving radical intermediates. Thiyl radicals (RS•), formed by the homolytic cleavage of the S-H bond, are key intermediates in various transformations. wikipedia.org However, specific research detailing the application of this compound as a primary catalyst in chemical transformations is not prominent in available scientific literature.

Polymer Chemistry and Material Functionalization

The reactivity of the thiol group makes this compound a strong candidate for use in polymer science, particularly in the realm of "click" chemistry for creating functional materials.

The thiol-ene reaction is a powerful and efficient photochemical or thermal reaction between a thiol and an alkene (an "ene") to form a stable thioether linkage. wikipedia.org This reaction is classified as a "click" reaction due to its high yields, rapid reaction rates, stereoselectivity, and tolerance of a wide variety of functional groups. wikipedia.orgresearchgate.net It typically proceeds via a radical-mediated mechanism, resulting in the anti-Markovnikov addition of the thiol across the double bond. wikipedia.orgnih.gov The versatility and efficiency of thiol-ene chemistry have made it a cornerstone for polymer synthesis and modification. science.gov

Thiol-ene chemistry is widely used to create highly cross-linked polymer networks. wikipedia.org This is achieved by reacting multifunctional thiols with multifunctional enes. The reaction, often initiated by UV light and a photoinitiator, proceeds rapidly to form a homogeneous and robust polymer network. nih.gov Such materials are of interest for applications in coatings, adhesives, and biomaterials.

While specific studies employing this compound for this purpose are not detailed, its single thiol group allows it to act as a monofunctional chain extender or modifier in a thiol-ene polymerization system. If combined with multifunctional enes, it could be used to control the cross-linking density and introduce amino functionality into the final composite material. The synthesis of porous hyper-crosslinked polymers via thiol-yne reactions, a related process, demonstrates the utility of this approach for creating materials with high surface areas and thermal stability. nih.gov

Table 2: Principles of Thiol-Ene Based Polymer Applications

| Application | Principle | Key Components | Reaction Type |

|---|---|---|---|

| Cross-linked Composites | Formation of a 3D network by linking polymer chains. | Multifunctional Thiol + Multifunctional Ene | Radical Addition wikipedia.org |

| Side Chain Functionalization | Grafting of functional molecules onto a polymer backbone. | Polymer with 'Ene' Side Chains + Functional Thiol | Radical Addition science.govcmu.edu |

Post-polymerization modification is a key strategy for introducing new functionalities into existing polymers. cmu.edu The thiol-ene reaction is an ideal tool for this purpose. Polymers synthesized with pendant alkene groups along their backbone can be readily functionalized by reacting them with a thiol-containing molecule. science.gov

In this context, this compound could be grafted onto a polymer with alkene side chains. This would effectively introduce both a primary aromatic amine and a thiol (via the newly formed thioether) functionality to the polymer. Such modifications can dramatically alter the polymer's properties, introducing sites for further reactions, improving solubility, or adding capabilities like metal chelation or pH responsiveness. This method provides a convenient route to prepare diverse polypeptide-based biomimetic hybrid materials. nih.gov

The modification of surfaces is critical for creating advanced materials for electronics, biosensors, and medical devices. The thiol-ene reaction provides a robust method for covalently attaching molecules to various substrates. Surfaces can be pre-functionalized with either thiol or ene groups and subsequently "clicked" with the complementary molecule. rsc.orgresearchgate.net

For instance, a silicon surface can be treated with an ene-functionalized silane (B1218182) agent. Subsequent photochemical reaction with this compound would tether the molecule to the surface, creating a functional layer with accessible amino groups. These groups could then be used to immobilize proteins, DNA, or other biomolecules. This approach expands the versatile character of click chemistry to natural and synthetic substrates for a wide range of potential applications. rsc.org

Thiol-Ene Based Polymer Synthesis and Modification

Controlled Surface Patterning Techniques

The dual functionality of this compound makes it a valuable molecule for the controlled patterning of surfaces, particularly in the fabrication of biochips and sensors. The primary mechanism involves the formation of self-assembled monolayers (SAMs) on metallic substrates, most commonly gold. researchgate.net The thiol (-SH) group exhibits a strong, specific affinity for gold, leading to the spontaneous formation of a stable, organized, single-molecule-thick layer where the molecules are oriented with the benzene (B151609) ring exposed outwards.

This process allows for precise control over the chemical properties of the surface. Once the monolayer is formed, the exposed amino (-NH2) groups and the methyl (-CH3) groups of the this compound molecules define the new surface chemistry. These exposed functional groups can then be used to create patterns through various lithographic techniques, such as microcontact printing (µCP). In this technique, a patterned elastomeric stamp is "inked" with a solution of the thiol and pressed onto the gold substrate, transferring the thiol only in the areas of contact.

The remaining bare gold regions can then be backfilled with a different thiol, often one with an inert functional group like a short-chain polyethylene (B3416737) glycol, to resist non-specific protein adsorption. wpmucdn.com Alternatively, the exposed amino groups on the patterned SAM can serve as anchor points for the selective immobilization of other molecules, such as peptides or DNA, through standard bioconjugation chemistry. nih.gov This creates a chemically patterned surface with distinct regions of bio-recognition and inertness, which is fundamental for the development of microarrays and biosensors. wpmucdn.comnih.gov The reaction of surface-bound maleimide (B117702) groups with thiol-terminated ligands is one efficient method for such immobilization. wpmucdn.com

Dendritic Structure Formation and Post-Synthetic Modification

Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branched units, and a functionalized periphery. This compound serves as a potentially valuable building block in both the synthesis and functionalization of these complex structures due to its distinct amino and thiol functionalities.

In a convergent synthesis approach, where dendritic wedges (dendrons) are built first and then attached to a core, this compound can be used to introduce peripheral functionality. acs.org The amino group can be reacted to build the dendron structure, leaving the thiol group at the periphery. These peripheral thiol groups are particularly useful for post-synthetic modification via highly efficient "click" chemistry reactions, such as the thiol-ene reaction. mdpi.comnih.gov The thiol-ene reaction, often initiated by UV light, allows for the covalent attachment of molecules containing a carbon-carbon double bond (an 'ene') to the thiol-functionalized dendrimer surface with high yield and selectivity, and it is insensitive to moisture. mdpi.com This method enables the late-stage modification of dendrimers, allowing for the attachment of a wide variety of functional molecules to the dendrimer periphery that might not have been stable under the initial dendrimer growth conditions. mdpi.comchemrxiv.org

This "attach-and-click" approach provides great versatility in designing functional macromolecules. acs.orgnih.gov For instance, a dendrimer can be synthesized and purified, and then its surface can be tailored for specific applications—such as drug delivery, catalysis, or sensing—by clicking on the desired ligands. The ability to precisely place functional groups makes this compound a key component in the development of advanced dendritic materials. nih.gov

Polythiol Synthesis and Applications

Polythiols, which are polymers containing multiple thiol functional groups, are of significant interest for applications in advanced materials, including high refractive index lenses, adhesives, and coatings. This compound can be used as a monomer to synthesize functional polythiols where both thiol and amino groups are incorporated into the polymer structure.

Several general methods for synthesizing thiols and polythiols can be adapted for this purpose. mdpi.comtandfonline.com

From Halides: One common method is the reaction of an organic halide with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea. mdpi.comresearchgate.net A polymer backbone could be created with pendant halide groups, which are then converted to thiol groups. Alternatively, a dihalo-derivative of the aromatic ring could be polymerized with a sulfide (B99878) source.

From Olefins: The addition of hydrogen sulfide or a thioacid across the double bonds of a polymer backbone can introduce thiol groups. mdpi.com While not directly applicable to the aromatic ring of this compound itself, it could be used to create a polymer backbone to which the aminothiophenol is later attached.

From Sulfonyl Chlorides: The reduction of sulfonyl chlorides is a primary method for creating aromatic thiols. mdpi.com A polymer containing arylsulfonyl chloride groups could be synthesized and subsequently reduced to yield a polythiol.

The incorporation of this compound into a polymer chain results in a functional material with unique properties. The thiol groups can be used for cross-linking, polymerization (e.g., in thiol-ene or thiol-isocyanate reactions), or for binding to metal surfaces. dntb.gov.ua The amino groups provide sites for further functionalization, altering solubility, or introducing pH-responsiveness.

Table 1: General Methods for Polythiol Synthesis

| Synthesis Method | Reactants | Key Features |

|---|---|---|

| Nucleophilic Substitution | Polymer with alkyl halides + Thiourea (followed by hydrolysis) | One of the most common and reliable methods for thiol preparation. mdpi.comresearchgate.net |

| Addition to Olefins | Polymer with C=C bonds + Thioacetic acid (followed by hydrolysis) | Results in an anti-Markovnikov addition product. mdpi.com |

| Reduction of Sulfonyl Chlorides | Polymer with sulfonyl chlorides + Reducing agent (e.g., Zn/HCl) | Particularly useful for synthesizing aromatic polythiols. mdpi.com |

| Ring-Opening of Epoxies | Polymer with epoxide rings + H₂S | Yields a hydroxyl group adjacent to the new thiol group. |

Development of Novel Sensor Platforms

Grafting onto Mesoporous Silica (B1680970) Materials for Chemical Sensing

Mesoporous silica materials, such as MCM-41 and SBA-15, are excellent candidates for sensor platforms due to their high surface area, ordered pore structure, and tunable pore size. mdpi.com Their surfaces can be functionalized with organic molecules to create specific binding sites for target analytes. Grafting this compound onto these silica surfaces can produce a highly effective adsorbent for chemical sensing, particularly for heavy metal ions.

The functionalization is typically achieved by first modifying the thiol compound with an alkoxysilane, such as (3-aminopropyl)triethoxysilane (APTES), and then grafting this silane derivative onto the silica surface. There are two primary methods for this functionalization:

Post-synthesis Grafting: The bare mesoporous silica is synthesized first, and then it is soaked in a solution of the organosilane (in a solvent like toluene) to attach the functional groups to the surface hydroxyls (silanols). mdpi.comresearchgate.net This method generally ensures that the pores remain open and accessible. researchgate.net

Co-condensation: The silica precursor (e.g., TEOS) and the organosilane are mixed together during the initial sol-gel synthesis of the material. d-nb.infonih.gov This can lead to a more uniform distribution of functional groups throughout the silica framework, though some groups may become embedded within the silica walls and be inaccessible. researchgate.net

Once grafted, the this compound moieties present their functional groups within the silica pores. Both the soft thiol group and the nitrogen-containing amino group have a strong affinity for heavy metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). mdpi.com This allows the material to act as a chemical sensor or adsorbent by selectively capturing these ions from an aqueous solution. The amount of metal adsorbed can be quantified, and the high surface area of the silica allows for a high capacity and sensitivity.

Table 2: Comparison of Functionalization Methods for Mesoporous Silica

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Post-synthesis Grafting | Pre-formed silica is treated with an organosilane solution. mdpi.com | Better preservation of the ordered pore structure; higher number of accessible functional groups on the surface. researchgate.net | May result in a less uniform distribution of functional groups. |

| Co-condensation | Silica precursor and organosilane are combined during material synthesis. d-nb.info | Leads to a very homogeneous distribution of organic groups within the material. d-nb.info | A fraction of functional groups can become trapped within the silica walls, making them unavailable for reaction. researchgate.net |

3 Amino 4 Methylbenzene 1 Thiol in Heterocyclic Chemistry

Utilization as a Key Starting Material for Diverse Heterocycle Synthesis

3-Amino-4-methylbenzene-1-thiol serves as a key building block for the synthesis of various heterocyclic scaffolds, most notably benzothiazoles. The presence of the reactive amino and thiol groups allows for condensation and cyclization reactions with a range of electrophilic partners. The general strategy involves the reaction of the aminothiophenol with compounds containing two electrophilic centers or a single electrophilic center that can react with both the amine and the thiol.

The primary application of substituted o-aminothiophenols, such as this compound, is in the synthesis of 2-substituted benzothiazoles. researchgate.netmdpi.com This is typically achieved through condensation with various carbonyl compounds, including aldehydes, carboxylic acids, acyl chlorides, and nitriles. frontiersin.orgnih.gov The reaction with aldehydes, for instance, proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole (B30560) ring system. organic-chemistry.org The use of different reagents allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole core, making this a versatile method for generating molecular diversity.

Synthesis of Thiazole (B1198619) and Thiazolidinone Derivatives

While this compound is a primary precursor for fused thiazole systems (benzothiazoles), its direct application in the synthesis of non-fused thiazole and thiazolidinone rings is less commonly documented.

General synthetic routes to thiazole derivatives often involve the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. mdpi.comfrontiersin.org Other methods include the reaction of α-bromoketones with thiosemicarbazone derivatives. frontiersin.org

For the synthesis of thiazolidin-4-ones , a common method involves the one-pot, three-component condensation of an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov Another approach is the cyclization of Schiff bases with thioglycolic acid or its esters. researchgate.net While the amino group of this compound could potentially act as the amine component in such reactions, the presence of the thiol group could lead to competing reactions and the formation of benzothiazine derivatives or other side products. An interesting reaction involves the treatment of α-halo ketones with 2-aminoethanethiol, which can lead to thiazolidines with a migrated oxo group. researchgate.net

Formation of Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically proceeds through the cyclization of thiosemicarbazides with various reagents such as carboxylic acids, acyl chlorides, or carbon disulfide. ebrary.netnih.govnih.govresearchgate.net Another route involves the reaction of acylhydrazines with isothiocyanates. researchgate.net

The direct involvement of this compound in the formation of thiadiazole rings is not a conventional synthetic route. The structure of this compound does not readily lend itself to the common cyclization pathways for forming the thiadiazole core, which generally require a pre-formed N-N-C=S or similar backbone.

Reactions Leading to Imidazole (B134444) Frameworks

The synthesis of imidazole rings can be achieved through various methods, including the Debus synthesis from a dicarbonyl compound, an aldehyde, and ammonia, or the Marckwald synthesis from α-aminoketones and potassium thiocyanate (B1210189). nih.govnih.govwikipedia.org More contemporary methods involve multicomponent reactions or transition-metal-catalyzed processes. researchgate.netacs.org

The direct use of this compound as a primary building block for the imidazole nucleus is not a standard synthetic strategy. However, the synthesis of fused imidazole systems, such as benzimidazoles, typically starts from ortho-phenylenediamines. organic-chemistry.org A variation of this, the synthesis of imidazo[2,1-b]benzothiazoles, can be achieved from 2-aminobenzothiazoles, which can be derived from aminothiophenols.

Involvement in Oxazinanone Synthesis from Amino Acid Derivatives

Oxazinanones , which are six-membered heterocyclic rings, are often synthesized through the cyclization of amino acid derivatives. One reported method involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. frontiersin.org This process does not involve an aminothiol (B82208). The incorporation of a thiophenyl moiety into an oxazinanone structure would likely require a multi-step synthesis where the aminothiophenol is first used to create a more complex intermediate that can then undergo cyclization. There is no direct evidence in the reviewed literature of this compound being directly employed in the synthesis of oxazinanones from amino acid derivatives.

Incorporation into Substituted Alpha-Amino Acid Side Chains

The synthesis of non-natural α-amino acids is a significant area of research, with methods such as the Strecker synthesis, amination of α-halo carboxylic acids, and the amidomalonate synthesis being common approaches. libretexts.org The incorporation of a 3-amino-4-methylthiophenyl moiety into the side chain of an α-amino acid would result in a novel, non-proteinogenic amino acid. This could be achieved through the alkylation of a suitable amino acid precursor, such as an amidomalonate, with a reactive derivative of this compound. Such modified amino acids could then be used in the synthesis of peptidomimetics , which are molecules that mimic the structure and function of peptides. researchgate.netebrary.netnih.govfrontiersin.org

Strategies in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.govrsc.org This is often achieved by using a common starting material that can undergo various reaction pathways to yield a range of different molecular scaffolds. While amino acids and other simple building blocks are frequently used in DOS, the specific application of this compound as a pluripotent building block in a DOS strategy is not extensively documented. nih.govresearchgate.netorganic-chemistry.orgacs.org However, its bifunctional nature makes it a potential candidate for such approaches, where the amino and thiol groups could be selectively reacted under different conditions to generate a variety of heterocyclic structures. Multicomponent reactions involving this aminothiol could also be a viable strategy for producing diverse molecular libraries. acs.orgrsc.org

Coordination Chemistry of 3 Amino 4 Methylbenzene 1 Thiol

Ligand Design and Metal Chelation Properties

3-Amino-4-methylbenzene-1-thiol is an archetypal bidentate ligand, capable of forming stable chelate rings with metal ions. The presence of both a soft donor atom (sulfur) and a borderline donor atom (nitrogen) allows for coordination with a wide range of transition metals.

Bidentate Coordination Modes (e.g., Sulfur and Nitrogen Donor Atoms)

The primary mode of coordination for this compound is expected to be bidentate, utilizing the lone pair of electrons on the sulfur atom of the thiol group and the nitrogen atom of the amino group. This chelation would result in the formation of a stable five-membered ring with the metal center. nih.gov The deprotonation of the thiol group upon coordination is a common feature, leading to the formation of a thiolate bond with the metal. tsijournals.com This bidentate S,N-coordination has been observed in numerous complexes of related aminothiophenol ligands. nih.govtsijournals.com

The coordination can be represented as follows:

M + H₂N-C₆H₃(CH₃)-SH → [M(H₂N-C₆H₃(CH₃)-S)]⁺ + H⁺

In some instances, particularly with zinc phosphide (B1233454) nanoparticles, 4-aminothiophenol (B129426) has been shown to adsorb in a bidentate fashion, binding to zinc sites through both the amino and thiol groups. nih.gov This further supports the expected bidentate nature of this compound.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through several established methods, primarily involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic route would involve the following steps:

Dissolving this compound in an alcoholic solvent, such as ethanol (B145695) or methanol.

Adding a solution of the desired transition metal salt (e.g., chlorides, acetates, or sulfates) to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio. nih.gov

The reaction mixture is often refluxed for a period of time to ensure complete complexation. nih.gov

Upon cooling, the resulting solid complex can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. nih.gov

For example, the synthesis of a dichlorobis(2-aminothiophenolato)tin(IV) complex was achieved by reacting 2-aminothiophenol (B119425) with SnCl₄ in anhydrous ethanol. tsijournals.com Similarly, complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol with various transition metals were prepared by refluxing the ligand with the corresponding metal acetates or chlorides in ethanol. nih.gov These methods are directly applicable to the synthesis of complexes with this compound.

Structural Elucidation of Coordination Compounds

The definitive structure of coordination compounds of this compound would be determined by single-crystal X-ray diffraction. However, in the absence of such data, plausible geometries can be proposed based on spectroscopic and magnetic studies of analogous compounds.

Proposed Geometries (e.g., Octahedral, Tetrahedral)

The resulting geometry of the metal complex is influenced by the coordination number of the metal ion and the stoichiometry of the ligand. For a 1:2 metal-to-ligand ratio, several geometries are possible:

Octahedral: For metal ions that favor a coordination number of six, such as Co(II), Ni(II), and Fe(III), an octahedral geometry is often observed. researchgate.netacs.org In the case of [M(S,N)₂X₂] type complexes, where X is a monodentate ligand (e.g., a solvent molecule or a counter-ion), the two bidentate ligands would occupy four coordination sites. tsijournals.com

Tetrahedral: For metal ions like Zn(II) and Cd(II), a tetrahedral geometry is common. nih.gov

Square Planar: For Cu(II) complexes, a square planar geometry is often proposed. nih.gov

| Metal Ion | Proposed Geometry | Example Analogous Complex |

|---|---|---|

| Co(II), Ni(II), Fe(III) | Octahedral | [Co(4-aminophenol)₄(H₂O)₂]SO₄·5H₂O researchgate.net |

| Zn(II), Cd(II) | Tetrahedral | Complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol nih.gov |

| Cu(II) | Square Planar | Complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol nih.gov |

Spectroscopic Signatures of Metal Coordination (IR, NMR, ESR)

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy:

The disappearance of the ν(S-H) stretching band, typically observed in the free ligand, is a strong indication of the deprotonation of the thiol group and the formation of a metal-sulfur bond. nih.govtsijournals.com

A shift to lower frequencies of the symmetric and asymmetric ν(N-H) stretching bands of the amino group indicates the coordination of the nitrogen atom to the metal center. tsijournals.com

The appearance of new bands at lower frequencies can be attributed to ν(M-N) and ν(M-S) vibrations, further confirming complex formation. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In the ¹H NMR spectrum of the free ligand, a signal corresponding to the thiol proton (-SH) would be present. The disappearance of this signal in the spectrum of a diamagnetic complex (e.g., with Zn(II) or Cd(II)) confirms the deprotonation and coordination of the thiol group. nih.gov

The chemical shifts of the protons of the amino group and the aromatic ring are also expected to change upon coordination due to the alteration of the electronic environment. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy:

For paramagnetic metal complexes (e.g., with Cu(II) or Co(II)), ESR spectroscopy can provide information about the geometry of the complex and the nature of the metal-ligand bonding. The g-values obtained from the ESR spectrum can help in distinguishing between different geometries.

| Spectroscopic Technique | Observed Change Upon Coordination | Inference |

|---|---|---|

| IR | Disappearance of ν(S-H) band | Coordination via deprotonated thiol group nih.govtsijournals.com |

| Shift of ν(N-H) bands to lower frequency | Coordination via amino group tsijournals.com | |

| Appearance of new bands in the far-IR region | Formation of M-S and M-N bonds tsijournals.com | |

| ¹H NMR (for diamagnetic complexes) | Disappearance of -SH proton signal | Deprotonation and coordination of thiol group nih.gov |

| Shift in aromatic and -NH₂ proton signals | Change in electronic environment upon complexation researchgate.net | |

| ESR (for paramagnetic complexes) | Characteristic g-values | Information on geometry and metal-ligand bonding |

Electronic Properties of Metal Complexes

The electronic properties of transition metal complexes of this compound are expected to be a composite of the properties of the metal ion and the ligand. The interaction between the metal d-orbitals and the ligand orbitals will give rise to new electronic states.

The electronic spectra of these complexes in the UV-Visible region would likely show bands arising from:

d-d transitions: These transitions within the metal d-orbitals are typically weak and their energy depends on the geometry of the complex and the nature of the ligand field. acs.org

Charge transfer transitions: These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. Given the presence of the electron-rich thiolate and amino groups, LMCT bands are highly probable. acs.org

Studies on related systems have shown that the electronic properties can be tuned by changing the metal ion. mdpi.com For instance, the optical band gap of metal complexes with NNS donor ligands has been shown to vary with the metal ion. researchgate.net The incorporation of metal centers into conjugated systems, such as those involving thiophene (B33073) (a related sulfur-containing heterocycle), can lead to interesting electronic and optical properties due to the coupling between the metal and the conjugated backbone. ubc.ca The electronic properties of metal-benzene complexes are also known to vary depending on the transition metal used. nih.gov

Optical Band Gap Determination in Metal Complexes

The optical band gap is a crucial parameter for characterizing the electronic structure of materials, including metal complexes. It represents the minimum energy required to excite an electron from the valence band to the conduction band. In the context of metal complexes of this compound, the optical band gap is influenced by factors such as the nature of the metal ion, the coordination geometry, and the specific interactions between the metal and the ligand.

The determination of the optical band gap in these complexes is typically performed using UV-Vis spectroscopy. The analysis of the absorption spectrum, often through a Tauc plot, allows for the extrapolation of the band gap energy (Eg). This method involves plotting (αhν)n against the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and the exponent 'n' depends on the nature of the electronic transition (n=2 for direct band gap and n=1/2 for indirect band gap).

A hypothetical data table for the optical band gaps of this compound complexes, based on typical values for similar compounds, is presented below for illustrative purposes.

| Metal Ion | Coordination Geometry | Hypothetical Optical Band Gap (eV) |

| Cu(II) | Square Planar | 2.15 |

| Ni(II) | Octahedral | 2.80 |

| Zn(II) | Tetrahedral | 3.50 |

| Co(II) | Octahedral | 2.65 |

This table is illustrative and not based on experimental data for the specified compound.

Electrochemical Behavior and Redox Characteristics of Coordinated Species

The electrochemical behavior of metal complexes provides insight into their redox activity, which is fundamental to their potential applications in areas such as catalysis and sensing. Cyclic voltammetry is a primary technique used to investigate the redox characteristics of these species. By scanning the potential of a working electrode and measuring the resulting current, one can identify the formal redox potentials (E0') and assess the reversibility of electron transfer processes.